molecular formula C19H19N3O3S B3446006 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B3446006
M. Wt: 369.4 g/mol
InChI Key: DIEBNOZTDZDKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole class of compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
The compound 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to have various biochemical and physiological effects. Some of the significant effects include:
- Inhibition of cancer cell growth
- Induction of apoptosis in cancer cells
- Reduction of inflammation
- Inhibition of microbial growth

Advantages and Limitations for Lab Experiments

The compound 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Promising results in various studies
- Potential applications in various fields of scientific research
- Availability of the compound for research purposes
Some of the limitations include:
- Limited understanding of the mechanism of action
- Limited studies on the compound's toxicity and safety
- Limited studies on the compound's pharmacokinetics and pharmacodynamics

Future Directions

There are several future directions for research on 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide. Some of the possible future directions include:
- Further studies on the compound's mechanism of action
- Studies on the compound's toxicity and safety
- Studies on the compound's pharmacokinetics and pharmacodynamics
- Studies on the compound's potential applications in drug development
- Studies on the compound's potential applications in agriculture and food industry.

Scientific Research Applications

The compound 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been studied include:
- Anti-cancer research: 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has shown potential as an anti-cancer agent in various studies. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
- Anti-inflammatory research: The compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
- Antimicrobial research: 4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has also shown potential as an antimicrobial agent. It has been found to inhibit the growth of various bacterial and fungal strains.

properties

IUPAC Name

4-ethoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-25-16-10-6-14(7-11-16)18(23)20-19-22-21-17(26-19)12-13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEBNOZTDZDKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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